

4-Hydroxycyclohexanecarbonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxycyclohexanecarbonitrile

Cat. No.: B1315150

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **4-Hydroxycyclohexanecarbonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of **4-Hydroxycyclohexanecarbonitrile** (CAS No: 24056-34-6), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the safe handling and application of this compound in a laboratory setting.

A Molecule of Interest: Chemical Identity and Properties

4-Hydroxycyclohexanecarbonitrile is a bifunctional molecule featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on a cyclohexane ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where these functional groups can be elaborated into more complex pharmacophores. However, the presence of the α -hydroxy nitrile (cyanohydrin) moiety necessitates a thorough understanding of its potential hazards.

Physicochemical Data

A clear understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design. Key data for **4-Hydroxycyclohexanecarbonitrile** are

summarized below.

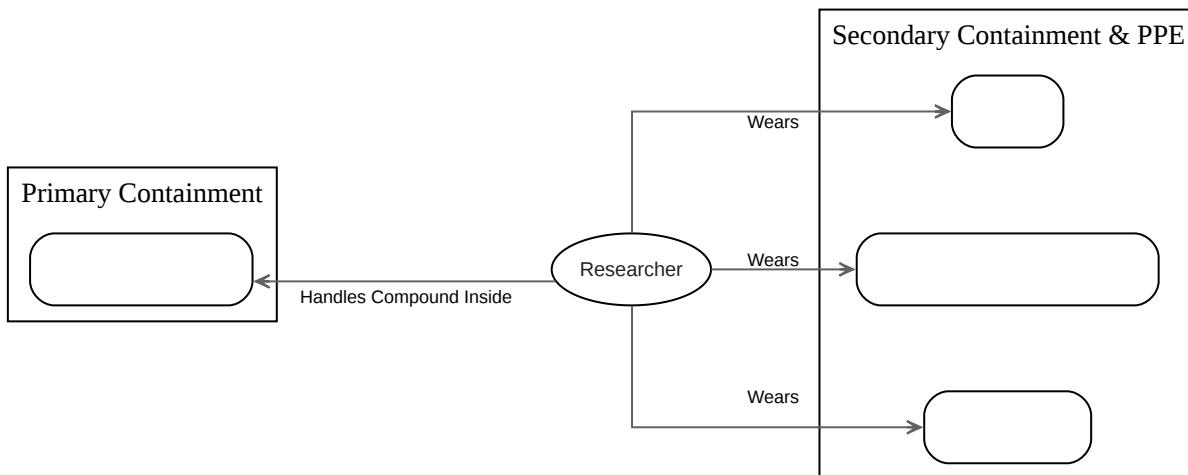
Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	PubChem[1]
Molecular Weight	125.17 g/mol	PubChem[1]
CAS Number	24056-34-6	PubChem[1]
Boiling Point	270.0 ± 33.0 °C at 760 mmHg	Chemsr[2]
Flash Point	117.1 ± 25.4 °C	Chemsr
Density	1.1 ± 0.1 g/cm ³	Chemsr[2]
Appearance	Colorless to light yellow oil	ChemicalBook[3]

Hazard Identification and GHS Classification: A Risk-Based Perspective

4-Hydroxycyclohexanecarbonitrile is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from its acute toxicity and irritant properties. From a mechanistic standpoint, the toxicity is largely associated with the cyanohydrin functional group, which can be a source of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration.[4]

GHS Hazard Summary

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation
Source: PubChem [1]		


The "Warning" signal word associated with these classifications underscores the need for stringent safety protocols.[\[1\]](#)

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This self-validating system ensures that potential exposure is minimized at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling **4-Hydroxycyclohexanecarbonitrile** is a properly functioning chemical fume hood.[\[2\]](#)[\[4\]](#) This is non-negotiable. The rationale is to contain any potential release of volatile compound or, more critically, hydrogen cyanide (HCN) gas, which can be liberated if the cyanohydrin comes into contact with acids or bases.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Figure 1. Hierarchy of safety controls for handling 4-Hydroxycyclohexanecarbonitrile.

Personal Protective Equipment (PPE): The Essential Barrier

Even within a fume hood, a full complement of PPE is required to protect against accidental splashes or contact.

- Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[\[4\]](#) Given the dermal toxicity, double-gloving is a prudent measure, especially when handling larger quantities or for prolonged periods.
- Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[\[2\]](#)
- Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.[\[2\]](#) Ensure it is fully buttoned. Closed-toe shoes are also required.[\[4\]](#)

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

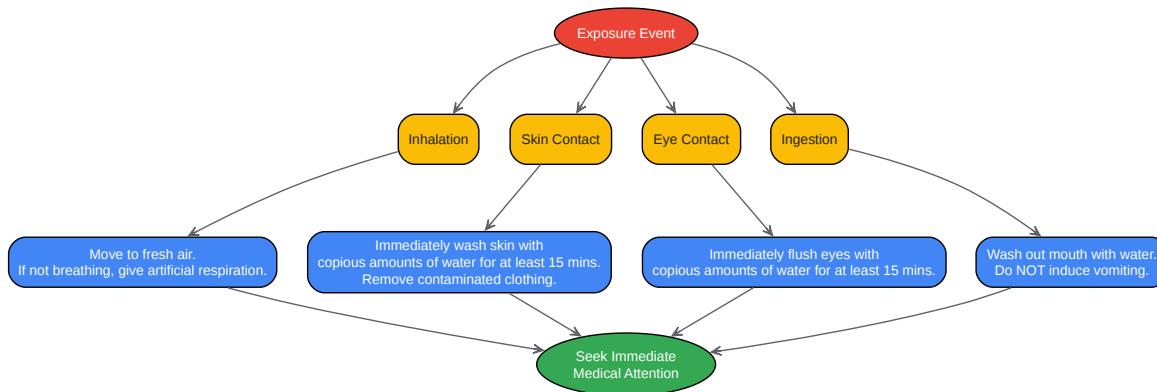
- Preparation: Before starting, ensure a chemical-specific Safety Data Sheet (SDS) is available and has been reviewed.[\[6\]](#) Confirm the chemical fume hood is operational.
- Designated Area: Establish a designated work area within the fume hood. Clearly label this area to warn others that a cyanide-containing compound is in use.[\[7\]](#)
- Avoid Incompatibles: Keep acids, strong oxidizing agents, and bases away from the work area unless required for a specific reaction step.[\[2\]](#)[\[4\]](#)[\[5\]](#) Contact with these can lead to the rapid evolution of toxic HCN gas or violent reactions.[\[4\]](#)[\[5\]](#)
- Weighing: If possible, weigh the compound inside the fume hood. If a balance must be used outside, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it.[\[4\]](#)
- Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[\[2\]](#)

Storage Requirements

Proper storage is critical to prevent degradation and accidental release.

- Store in a tightly closed container.[\[2\]](#)
- Keep in a cool, dry, and well-ventilated area.[\[8\]](#)
- Crucially, store separately from acids and oxidizing agents.[\[4\]](#)[\[8\]](#) Storage in a locked cabinet is recommended to restrict access.[\[7\]](#)

Decontamination and Waste Disposal


All materials contaminated with **4-Hydroxycyclohexanecarbonitrile** are considered hazardous waste.

- Waste Segregation: Collect all liquid and solid waste (including contaminated gloves and paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[\[6\]](#) The label must indicate "Cyanide Waste" and "No Acids".[\[4\]](#)

- Glassware Decontamination: Glassware should be decontaminated within a fume hood. A common procedure involves rinsing with a basic solution (pH > 10) to hydrolyze the cyanohydrin, followed by treatment with a 10% bleach solution to oxidize the resulting cyanide to the less toxic cyanate. All rinsates must be collected as hazardous waste.[4]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

[Click to download full resolution via product page](#)

Figure 2. First aid workflow following an exposure event.

First Aid Measures

- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[2]
- Skin Contact: Immediately wash the affected area with large amounts of soap and water for at least 15 minutes.[2] Remove all contaminated clothing.

- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures

- Small Spill (Contained in Fume Hood): Absorb the spill with an inert material like sand or vermiculite.[2] Scoop the material into a sealed container for hazardous waste disposal.[2]
- Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues.[4][8] Close the laboratory door and prevent entry. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[8]

Toxicological and Ecological Insights

Toxicological Profile

While specific LD50 data for **4-Hydroxycyclohexanecarbonitrile** is not readily available in public databases, its GHS classification as "Acutely Toxic, Category 4" provides a semi-quantitative measure of its hazard.[1] The primary toxicological concern is the potential for the molecule to release cyanide. The metabolism of nitriles in the body can be complex, but hydrolysis to a carboxylic acid and ammonia or reduction are possible pathways.[9][10] More concerning is the potential for retro-cyanation, especially under basic conditions, which would release free cyanide.

Ecological Information

Specific ecotoxicity data for this compound is largely unavailable.[2] However, given the known toxicity of cyanides to aquatic life, it must be assumed that this compound is harmful to the environment. Therefore, under no circumstances should this material or its waste be allowed to enter drains or waterways.[2][4]

Stability and Reactivity

- Chemical Stability: The compound is stable under recommended storage conditions.[2]

- Conditions to Avoid: Avoid heat, flames, and sparks.[\[2\]](#)
- Incompatible Materials: Strong oxidizing agents, acids, and bases are the primary incompatibilities.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Hazardous Decomposition Products: Combustion will produce carbon monoxide, carbon dioxide, and nitrogen oxides.[\[2\]](#) Contact with acid or base can liberate highly toxic hydrogen cyanide gas.[\[4\]](#)

References

- PubChem. **4-Hydroxycyclohexanecarbonitrile**. National Center for Biotechnology Information. [\[Link\]](#)
- University of Illinois Division of Research Safety. (2014). Cyanides. [\[Link\]](#)
- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [\[Link\]](#)
- Columbia University Research. Cyanide Safe Use Guidelines. [\[Link\]](#)
- University of St Andrews. Cyanides and nitriles, use and disposal. [\[Link\]](#)
- University of Windsor. Cyanides Storage, Handling and General Use Information. [\[Link\]](#)
- Chemsorc. **4-Hydroxycyclohexanecarbonitrile**. [\[Link\]](#)
- Chemsorc. **4-Hydroxycyclohexanecarbonitrile** MSDS. [\[Link\]](#)
- PubChem. 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. [\[Link\]](#)
- MDPI. (2024). Drug Metabolism and Toxicological Mechanisms. [\[Link\]](#)
- University of Utah College of Pharmacy. Drug Metabolism And Biochemical Toxicology. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxycyclohexanecarbonitrile | C7H11NO | CID 12617272 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycyclohexanecarbonitrile | CAS#:24056-34-6 | Chemsoc [chemsoc.com]
- 3. Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6 [chemicalbook.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. Drug Metabolism And Biochemical Toxicology | College of Pharmacy
[pharmacy.utah.edu]
- To cite this document: BenchChem. [4-Hydroxycyclohexanecarbonitrile material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315150#4-hydroxycyclohexanecarbonitrile-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com